molecular formula C7H14S B14582464 trans-2,4-Dimethylthiane CAS No. 61568-42-1

trans-2,4-Dimethylthiane

Cat. No.: B14582464
CAS No.: 61568-42-1
M. Wt: 130.25 g/mol
InChI Key: ZUJJNQJNBRWNQH-RQJHMYQMSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Contextual Significance of Sulfur Heterocycles in Organic Chemistry

Heterocyclic compounds, cyclic molecules containing at least one atom other than carbon within the ring, form a cornerstone of organic chemistry. britannica.com More than half of all known organic compounds are heterocyclic. nih.gov The inclusion of heteroatoms like sulfur, oxygen, or nitrogen imparts distinct physical and chemical properties compared to their all-carbon counterparts. britannica.comnih.gov

Sulfur-containing heterocycles are a significant class of these compounds, with a long history of interest from researchers due to their unique structures and biological activities. nih.govarkat-usa.org These compounds are not merely laboratory curiosities; they are integral components of many natural products, including the vitamin biotin, and various plant pigments. britannica.com The presence of the sulfur heteroatom, with its available unshared electron pairs and differing electronegativity from carbon, results in significant alterations to the molecular structure and reactivity. nih.govarkat-usa.org

This unique chemistry has led to broad applications in pharmaceutical and agrochemical research. nih.govarkat-usa.org Furthermore, the physicochemical properties of sulfur heterocycles have made them promising materials for applications in materials science, particularly in the development of molecular conductors and magnets. nih.govopenmedicinalchemistryjournal.com The continuous development of new synthetic methods to create these structures underscores their enduring importance in organic chemistry. mathnet.ru

Overview of Research Trajectories for Cyclic Thioethers

Within the vast family of sulfur heterocycles, cyclic thioethers, such as thiane (B73995) (a six-membered ring with one sulfur atom), represent a fundamentally important subgroup. Research into these compounds follows several key trajectories, including synthetic methodology, conformational analysis, and application as building blocks.

The synthesis of cyclic thioethers is a critical area of research, with methods often focusing on the cyclization of appropriate precursor molecules. For instance, the synthesis of cis- and trans-2,4-dimethylthiane was achieved by cyclizing the ditosylate of 3-methyl-1,5-hexanediol with sodium sulfide (B99878). acs.org Modern research continues to explore novel and efficient metal-catalyzed methods for creating thioether bonds. thieme-connect.com

Conformational analysis, the study of the different spatial arrangements (conformations) of a molecule and their relative energies, is particularly crucial for six-membered rings like thiane. lumenlearning.comauremn.org.br Like their well-studied cyclohexane (B81311) analogues, thianes adopt chair conformations to minimize steric strain. mvpsvktcollege.ac.in However, the presence of the sulfur atom introduces changes in bond lengths and angles, leading to distinct conformational preferences for substituents. Research has employed techniques like ¹³C NMR spectroscopy to analyze the additive effects of methyl substituents on the thiane ring, revealing how the sulfur atom influences the chemical shifts of these groups. acs.org

Cyclic thioethers are also significant as intermediates and building blocks in the synthesis of more complex molecules. beilstein-journals.org Their defined stereochemistry and reactivity can be harnessed to control the stereochemical outcomes of subsequent reactions. This approach has been notably used in the synthesis of complex natural products. beilstein-journals.org Recent investigations have also explored novel cyclic thioethers as potential glass-forming materials and have studied their molecular dynamics, opening new avenues in materials science. nih.govmdpi.com Additionally, thioether-containing macrocycles are being investigated for their potential to create orally available peptide-based drugs. researchgate.net

Properties of this compound

PropertyValueSource
IUPAC Name (2S,4R)-2,4-dimethylthiane nih.gov
Molecular Formula C₇H₁₄S nih.gov
Molecular Weight 130.25 g/mol nih.gov
CAS Number 61568-42-1 nih.gov
Canonical SMILES C[C@@H]1CCSC@HC nih.gov
InChIKey ZUJJNQJNBRWNQH-RQJHMYQMSA-N nih.gov

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

61568-42-1

Molecular Formula

C7H14S

Molecular Weight

130.25 g/mol

IUPAC Name

(2S,4R)-2,4-dimethylthiane

InChI

InChI=1S/C7H14S/c1-6-3-4-8-7(2)5-6/h6-7H,3-5H2,1-2H3/t6-,7+/m1/s1

InChI Key

ZUJJNQJNBRWNQH-RQJHMYQMSA-N

Isomeric SMILES

C[C@@H]1CCS[C@H](C1)C

Canonical SMILES

CC1CCSC(C1)C

Origin of Product

United States

Synthetic Strategies and Chemical Transformations of Trans 2,4 Dimethylthiane

Established Synthetic Pathways for trans-2,4-Dimethylthiane

The formation of the this compound structure requires synthetic strategies that can control the relative stereochemistry at the C2 and C4 positions. General methodologies for thiane (B73995) synthesis can be adapted for this purpose.

Diol Activation and Sulfide (B99878) Cyclization Approaches

A common and versatile method for the synthesis of heterocyclic rings is the intramolecular cyclization of a linear precursor containing the requisite functional groups. For the synthesis of this compound, a suitable precursor would be a 1,5-diol with methyl groups at the 2- and 4-positions relative to the terminal hydroxyl groups.

The general strategy involves a two-step process:

Diol Synthesis: The synthesis of the appropriately substituted 1,5-diol is the first critical step. This can be achieved through various standard organic reactions, such as aldol (B89426) condensations or Grignard reactions, to introduce the methyl groups with the desired stereochemistry.

Cyclization: The diol is then activated, typically by converting the hydroxyl groups into good leaving groups, such as tosylates or mesylates. Subsequent reaction with a sulfide source, like sodium sulfide (Na₂S), leads to a double Sₙ2 displacement, forming the thiane ring.

The stereochemical outcome of the cyclization is dependent on the stereochemistry of the diol precursor and the reaction mechanism. To obtain the trans isomer, the stereocenters in the diol must be controlled during its synthesis.

Double Addition Reactions for Thiane Ring Formation

Another approach to the thiane ring system involves the double Michael addition of a sulfur nucleophile to a suitable α,β-unsaturated carbonyl compound. For the synthesis of a 2,4-disubstituted thiane, a 1,5-dicarbonyl compound or a related precursor could be envisioned to react with a sulfur source. However, achieving stereocontrol in such reactions can be challenging and may result in a mixture of isomers.

Derivatization from Precursor Thianes

It is also conceivable to synthesize this compound from a pre-existing thiane derivative. For instance, a thiane with functional groups at the 2- and 4-positions could be subjected to reactions that introduce methyl groups with the desired trans stereochemistry. This might involve the reduction of a ketone or the substitution of a leaving group. The success of this approach would heavily rely on the stereochemical control of the derivatization reactions.

Functionalization Reactions of the Thiane Ring System

The sulfur atom in the thiane ring is a key site for functionalization, with its oxidation state being readily modifiable.

Oxidation Reactions: Sulfoxide (B87167) and Sulfone Formation

The sulfur atom in this compound can be oxidized to form the corresponding sulfoxide and sulfone. The oxidation level can be controlled by the choice of the oxidizing agent and the reaction conditions.

Sulfoxide Formation: Oxidation to the sulfoxide can be achieved using a variety of mild oxidizing agents. Common reagents for this transformation include hydrogen peroxide (H₂O₂), meta-chloroperoxybenzoic acid (m-CPBA), and sodium periodate (B1199274) (NaIO₄). Careful control of stoichiometry (typically one equivalent of the oxidant) is crucial to prevent over-oxidation to the sulfone.

Sulfone Formation: Stronger oxidizing agents or an excess of the reagents used for sulfoxide formation will lead to the corresponding sulfone. Potassium permanganate (B83412) (KMnO₄) or performing the oxidation with excess H₂O₂ at elevated temperatures are common methods for synthesizing sulfones from sulfides.

The introduction of one or two oxygen atoms to the sulfur significantly alters the electronic and steric properties of the molecule, influencing its conformation and reactivity.

Stereoselective Oxidation Methodologies

The oxidation of a sulfide to a sulfoxide creates a new stereocenter at the sulfur atom. In the case of this compound, this can lead to the formation of two diastereomeric sulfoxides. The stereochemical outcome of the oxidation is influenced by the steric environment around the sulfur atom.

The chair conformation of the thiane ring will present two different faces of the sulfur atom to the incoming oxidizing agent. The reagent will preferentially attack from the less sterically hindered face. In this compound, the conformational preference of the methyl groups will dictate the accessibility of the sulfur lone pairs.

For a higher degree of stereoselectivity, chiral oxidizing agents or catalyst systems can be employed. These methods utilize a chiral environment to differentiate between the two lone pairs of the sulfur atom, leading to the preferential formation of one enantiomer of the sulfoxide.

Substitution and Alkylation Reactions on Substituted Thianes

Substitution and alkylation reactions are fundamental transformations for modifying the thiane scaffold, allowing for the introduction of new functional groups. These reactions on substituted thianes, such as this compound, are influenced by the sulfur atom, which can affect the acidity of adjacent protons and act as a site of coordination for reagents.

While direct experimental data on this compound is limited, the reactivity of similar six-membered sulfur-containing heterocycles, such as thiazinanes, provides valuable insight. For instance, multi-component reactions are often employed to synthesize substituted thiazinanones, which involves the formation of new bonds and substitution at various positions on the ring. nih.govsemanticscholar.org One common strategy involves the condensation of an amine, a carbonyl compound, and a mercapto acid. nih.gov

Another potential pathway for the functionalization of thianes involves the deprotonation of a carbon atom alpha to the sulfur atom. The resulting carbanion can then act as a nucleophile, attacking an electrophile such as an alkyl halide. This approach is analogous to the functionalization of 2-benzenesulfonyl cyclic ethers, where deprotonation with a strong base like n-butyllithium generates an anion that can react with various electrophiles. This method allows for the introduction of alkyl or acyl groups, which are precursors for more complex structures.

The table below illustrates a representative example of a multi-component reaction used to synthesize substituted thiazinan-4-ones, a class of compounds structurally related to thianes. This demonstrates a common synthetic strategy involving substitution on a saturated sulfur-containing heterocycle.

ReactantsConditionsProduct TypeYield Range
Aryl Aldehydes, Primary Amines, 3-Mercaptopropionic AcidOne-pot reaction2,3-substituted-1,3-thiazinan-4-ones11–74%

This interactive table summarizes the synthesis of 2,3-substituted-1,3-thiazinan-4-ones, showcasing a synthetic route applicable to related sulfur heterocycles. nih.govsemanticscholar.org

Reactions Involving Thiane Ring Rearrangements

Ring rearrangements, including expansions and contractions, are significant chemical transformations that alter the core cyclic structure of a molecule. These reactions are typically driven by the desire to relieve ring strain or to form a more stable intermediate, such as a more substituted carbocation. chemistrysteps.commasterorganicchemistry.com For the thiane ring, such rearrangements can lead to the formation of smaller or larger sulfur-containing heterocycles.

Ring Expansion

Ring expansion reactions can be used to synthesize thianes from smaller, more strained rings like thietanes (four-membered rings). researchgate.net These transformations often proceed through carbocation intermediates. masterorganicchemistry.comlibretexts.org For example, the formation of a carbocation adjacent to a strained ring can trigger an alkyl shift, where a C-C bond from the ring migrates, leading to the formation of a larger, less strained ring. masterorganicchemistry.com While thianes themselves are relatively stable, analogous to cyclohexanes, precursors with exocyclic leaving groups could potentially undergo rearrangement to form seven-membered thiepane (B16028) rings under suitable conditions.

Ring Contraction

Conversely, ring contraction involves the conversion of a larger ring into a smaller, often more stable, one. chemistrysteps.com For instance, a cycloheptyl system might rearrange to a more stable six-membered ring. chemistrysteps.com Such reactions often proceed through mechanisms like the Wagner-Meerwein rearrangement, which involves a 1,2-alkyl shift in a carbocation intermediate. etsu.edu In the context of thianes, a hypothetical rearrangement could be triggered by the formation of a carbocation within the ring, which could then undergo a shift to form a five-membered thiolane derivative, particularly if this leads to a more stable carbocation (e.g., tertiary). Another well-known method for ring contraction is the Favorskii rearrangement, which occurs in cyclic α-halo ketones upon treatment with a base. chemistrysteps.com

The following table summarizes the key principles governing these rearrangement reactions.

Rearrangement TypeTransformationDriving Force(s)Common Mechanism
Ring ExpansionSmaller Ring → Larger Ring (e.g., Cyclobutane → Cyclopentane)Relief of ring strain, Formation of a more stable carbocationWagner-Meerwein Shift, Pinacol Rearrangement
Ring ContractionLarger Ring → Smaller Ring (e.g., Cycloheptane → Cyclohexane)Formation of a more stable ring system or carbocationCarbocation Rearrangement (1,2-Alkyl Shift), Favorskii Rearrangement

This interactive table outlines the general principles of ring expansion and contraction reactions, which are applicable to heterocyclic systems like thianes. chemistrysteps.comchemistrysteps.cometsu.edu

Stereochemical and Conformational Analysis of Trans 2,4 Dimethylthiane and Its Derivatives

Conformational Preferences of the Thiane (B73995) Ring

The thiane ring, a six-membered heterocycle containing a sulfur atom, shares many conformational similarities with its carbocyclic analog, cyclohexane (B81311). Its three-dimensional structure is not planar, and it adopts puckered conformations to relieve angle and torsional strain. cam.ac.uk The conformational landscape of thiane is dominated by a low-energy chair form, but other higher-energy conformations are also relevant to its dynamic behavior.

Chair and Other Ring Conformations

The most stable conformation of the thiane ring is the chair conformation . cam.ac.ukscispace.com This arrangement allows all the bond angles to be close to the ideal tetrahedral angle of 109.5°, minimizing angle strain. Furthermore, all the C-H bonds along the periphery of the ring are perfectly staggered, which eliminates torsional strain. davuniversity.org Like cyclohexane, the chair conformation of thiane features two distinct types of substituent positions: axial and equatorial. Axial bonds are parallel to the principal C3 symmetry axis of the ring, while equatorial bonds project outward from the ring's "equator". byjus.comlscollege.ac.in

While the chair form is thermodynamically preferred, other, less stable conformations such as the boat and twist-boat (or skew-boat) are also possible. davuniversity.orgbyjus.com

Boat Conformation: This conformation is significantly less stable than the chair. Although it is largely free of angle strain, it suffers from two major destabilizing interactions: steric strain between the two "flagpole" hydrogens (at C1 and C4 in cyclohexane, or the equivalent positions in thiane) and torsional strain from four pairs of eclipsed C-H bonds along the sides of the "boat". davuniversity.orglscollege.ac.inyoutube.com

Twist-Boat Conformation: The boat conformation can alleviate some of its steric and torsional strain by twisting, forming the more stable twist-boat conformation. davuniversity.orgyoutube.com This twisting moves the flagpole hydrogens apart and reduces the eclipsing interactions. youtube.com The twist-boat is an energy minimum between the boat and chair conformations, but it is still considerably higher in energy than the chair form. lscollege.ac.in

Molecular mechanics calculations have shown the chair form of thiane to be the most stable by a significant margin, with the twist-boat and boat forms being higher in energy. scispace.com

Relative Energies of Thiane Conformations
ConformationRelative Energy (kcal/mol)Key Destabilizing Factors
Chair0 (most stable)None (strain-free)
Twist-Boat~3.8Residual Torsional and Steric Strain
Boat~5.2Flagpole Steric Strain, Torsional Strain (Eclipsed Bonds)

Inversion Barriers and Dynamics

The thiane ring is not static; it undergoes a dynamic process known as ring inversion or "ring-flipping". lscollege.ac.in This process rapidly interconverts one chair conformation into another equivalent chair conformation. During a ring flip, all axial positions become equatorial, and all equatorial positions become axial. lscollege.ac.in

Stereoisomerism and Diastereomeric Relationships

The introduction of substituents onto the thiane ring creates the potential for stereoisomerism. In the case of 2,4-dimethylthiane, the relationship between the two methyl groups (whether they are on the same side or opposite sides of the ring's approximate plane) defines its diastereomeric form as either cis or trans.

Chiral Aspects of Substituted Thianes

A chiral molecule is one that is non-superimposable on its mirror image. The most common source of chirality in organic molecules is the presence of a chiral center, which is a carbon atom bonded to four different groups. study.comyoutube.com

In the case of 2,4-dimethylthiane, both the C2 and C4 carbons are potential chiral centers.

The C2 atom is bonded to a hydrogen atom, a methyl group, the sulfur atom (C6-S-C2), and the C3 carbon of the ring (S-C2-C3).

The C4 atom is bonded to a hydrogen atom, a methyl group, the C3 carbon (C3-C4-C5), and the C5 carbon (C4-C5-C6).

For trans-2,4-dimethylthiane , the two methyl groups are on opposite sides of the ring. This arrangement lacks any internal plane of symmetry. Because it has chiral centers and is not superimposable on its mirror image, this compound is a chiral compound and exists as a pair of enantiomers: (2S,4R)-2,4-dimethylthiane and (2R,4S)-2,4-dimethylthiane. nih.gov

In contrast, the cis isomer, where both methyl groups are on the same side of the ring, possesses a plane of symmetry that bisects the S-C-C angle and the C3-C4-C5 angle. Therefore, cis-2,4-dimethylthiane (B15459896) is an achiral meso compound. nist.gov

Diastereoselective Synthesis and Separation of Isomers

The synthesis of substituted thianes can be designed to favor the formation of one diastereomer over another, a process known as diastereoselective synthesis. Such methods often involve cascade reactions or the use of chiral auxiliaries to control the stereochemical outcome of bond-forming steps. beilstein-journals.orgpuc-rio.br For instance, the addition of an organometallic reagent to a chiral precursor can proceed with high diastereoselectivity, establishing the desired relative stereochemistry at the newly formed stereocenters. puc-rio.br

Once a mixture of diastereomers (e.g., cis- and this compound) is formed, they can be separated based on their different physical properties. Unlike enantiomers, which have identical physical properties (except for their interaction with polarized light), diastereomers have distinct melting points, boiling points, solubilities, and chromatographic retention times. google.com

Common laboratory and industrial techniques for separating diastereomers include:

Distillation: Effective if the boiling points of the isomers are sufficiently different. google.comnih.gov

Crystallization: One diastereomer may be less soluble in a particular solvent, allowing it to be isolated in pure form through selective crystallization. nih.gov

Chromatography: Techniques such as gas chromatography (GC) or column chromatography can separate isomers based on their differential interactions with a stationary phase.

Stereoelectronic Effects in Thiane Systems

Stereoelectronic effects are interactions between electron orbitals that depend on the spatial arrangement of atoms within a molecule. wikipedia.org These effects can influence molecular conformation, stability, and reactivity. In the thiane ring, the presence of the sulfur heteroatom introduces unique stereoelectronic interactions not present in cyclohexane.

The key factors in thiane are the longer C-S bonds compared to C-C bonds and the presence of lone pairs on the sulfur atom. These features lead to specific orbital overlap interactions. A primary type of stereoelectronic effect is hyperconjugation , which involves the delocalization of electrons from a filled bonding (σ) or non-bonding (n) orbital to a nearby empty antibonding (σ*) orbital. wikipedia.orgresearchgate.net

In thiane systems, several such interactions are significant:

σ(C-H) → σ(C-S) interactions:* An interaction between the filled C-H bonding orbital and the empty C-S antibonding orbital. The efficiency of this overlap depends on the dihedral angle between the bonds, with an anti-periplanar arrangement (180°) being optimal.

n(S) → σ(C-H) interactions (Anomeric Effect):* The non-bonding lone pair orbitals on the sulfur atom can donate electron density into the antibonding orbitals of adjacent C-H bonds. This type of interaction is a form of anomeric effect and can influence the conformational preferences of substituents on the carbons adjacent to the sulfur.

Perlin Effects and Hyperconjugation Phenomena

Perlin Effect:

The Perlin effect describes the stereochemical dependence of one-bond C-H coupling constants (¹JCH), where an anti-periplanar lone pair on an adjacent heteroatom (like sulfur in thiane) leads to a weakening of the C-H bond and a corresponding decrease in the coupling constant. Conversely, the absence of such an anti-periplanar lone pair results in a stronger C-H bond and a larger coupling constant.

In thiane systems, however, "reversed" Perlin effects are often observed. This is not necessarily due to a weaker donor ability of the sulfur lone pair compared to the S-C bond. Instead, it is primarily attributed to the superior acceptor quality of the σS–C antibonding orbital. d-nb.info The interaction between the sulfur's lone pairs and adjacent C-H bonds is a key determinant of the observed coupling constants. For instance, in axial sulfoxides derived from thianes, a strong normal Perlin effect is noted at the α-positions, which is rationalized by the high acceptor ability of the σS-O orbitals. d-nb.info

Natural Bond Orbital (NBO) analysis is a powerful tool for qualitatively explaining these observed Perlin effects in thiane derivatives. d-nb.info While a direct correlation between coupling constants and calculated resonance energies is not always possible, NBO data consistently highlight that the donor ability of sulfur's lone pairs is often underestimated in simpler models. d-nb.info

Hyperconjugation:

Hyperconjugation is a stabilizing interaction that involves the delocalization of electrons from a filled sigma (σ) orbital (typically C-H or C-C) into an adjacent empty or partially filled p-orbital or an antibonding sigma (σ) or pi (π) orbital. wikipedia.orgallen.in This electron delocalization increases the stability of the system. wikipedia.org In the context of this compound, hyperconjugation plays a crucial role in stabilizing specific conformations.

The primary hyperconjugative interactions in the thiane ring involve the delocalization of electron density from axial C-H σ-bonds into the antibonding σ* orbitals of the C-S bonds. This σC-H → σ*C-S interaction is a key factor governing the conformational preferences of the molecule. The stability gained from these interactions can influence the chair-chair equilibrium of the thiane ring. The magnitude of this stabilization depends on the number and orientation of the interacting bonds. quora.com For example, the presence of alkyl groups, such as the methyl groups in this compound, provides additional C-C and C-H σ-bonds that can participate in hyperconjugative stabilization. allen.inquora.com

The table below summarizes the key orbital interactions involved in these phenomena within the thiane ring system.

Interaction TypeDonor OrbitalAcceptor OrbitalConsequence
Perlin Effect Sulfur lone pair (nS)C-H antibonding (σC-H)Weakens anti-periplanar C-H bond, affects ¹JCH
Reversed Perlin Effect C-H/C-C bonding (σ)S-C antibonding (σS-C)Dominated by high acceptor ability of σS-C orbital d-nb.info
Hyperconjugation C-H bonding (σC-H)C-S antibonding (σC-S)Stabilizes the conformation by delocalizing electron density
Hyperconjugation C-C bonding (σC-C)C-S antibonding (σ*C-S)Contributes to overall conformational stability

Influence of Substituents on Conformational Equilibrium

The conformational equilibrium of six-membered rings like thiane is highly sensitive to the nature and position of substituents. In this compound, the chair conformation is predominant, and the equilibrium is dictated by the energetic preference for substituents to occupy equatorial positions to minimize steric strain. libretexts.org

The conformational analysis of disubstituted cyclohexanes provides a well-understood analogue for 2,4-disubstituted thianes. libretexts.orgopenstax.org In a chair conformation, substituents can be in either axial or equatorial positions. Axial substituents experience destabilizing 1,3-diaxial interactions with other axial atoms, which is a form of steric hindrance. libretexts.org Equatorial substituents project away from the ring and are generally more stable.

For this compound, two chair conformations are possible: one with both methyl groups in equatorial positions (diequatorial) and the other with both methyl groups in axial positions (diaxial).

Diequatorial Conformer: The 2-methyl and 4-methyl groups are both in equatorial positions. This conformation minimizes 1,3-diaxial interactions involving the methyl groups, making it the more energetically favorable and stable conformer.

Diaxial Conformer: The 2-methyl and 4-methyl groups are both in axial positions. This conformation introduces significant steric strain due to 1,3-diaxial interactions between the axial methyl groups and the axial hydrogens on the ring. This conformer is significantly less stable.

The energy difference between these conformers dictates the position of the equilibrium, which lies heavily in favor of the diequatorial form. The influence of a substituent on this equilibrium is often quantified by its "A-value," which represents the free energy difference between the axial and equatorial conformations for a monosubstituted ring. Larger A-values indicate a stronger preference for the equatorial position.

The introduction of different substituents at the C2 and C4 positions, or the addition of further substituents, modifies the conformational equilibrium based on their respective steric demands and electronic effects. For example, replacing a methyl group with a bulkier group like a tert-butyl group would further shift the equilibrium to almost exclusively favor the conformer where the tert-butyl group is equatorial.

The following table illustrates the general energetic penalties associated with axial substituents, which drive the conformational equilibrium in substituted six-membered rings.

SubstituentA-Value (kcal/mol) (Cyclohexane Analogue)Predominant Position in EquilibriumInfluence on Equilibrium
-CH₃ (Methyl)~1.7EquatorialStrong preference for equatorial position libretexts.org
-CH₂CH₃ (Ethyl)~1.8EquatorialStrong preference for equatorial position
-CH(CH₃)₂ (Isopropyl)~2.2EquatorialVery strong preference for equatorial position
-C(CH₃)₃ (tert-Butyl)~5.0EquatorialOverwhelmingly locks the conformation with the group in the equatorial position openstax.org
-Cl (Chloro)~0.6EquatorialModerate preference for equatorial position openstax.org

Data presented are analogous values from cyclohexane systems, which provide a reliable estimate for the steric effects in thiane rings.

Therefore, the conformational equilibrium of this compound and its derivatives is a balance between minimizing steric repulsions (1,3-diaxial interactions) and optimizing stabilizing stereoelectronic effects like hyperconjugation. For simple alkyl substituents, steric factors are generally the dominant force, ensuring that the diequatorial conformer is the most populated state.

Advanced Spectroscopic Characterization in Research of Trans 2,4 Dimethylthiane

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy stands as a cornerstone in the conformational analysis of trans-2,4-Dimethylthiane, providing detailed insights into its stereochemistry and the energetics of its various conformations.

Investigation of ¹J(C,H) Coupling Constants for Conformational Studies

One-bond carbon-hydrogen coupling constants (¹J(C,H)) are a powerful tool for probing the conformational and stereoelectronic effects within a molecule. In the context of thiane (B73995) derivatives, the magnitude of ¹J(C,H) can provide valuable information about the orientation of C-H bonds (axial vs. equatorial) and the influence of the neighboring sulfur atom.

A phenomenon known as the Perlin effect is often observed in six-membered rings, where the ¹J(C,H) for an equatorial proton is typically larger than that for an axial proton on the same carbon. researchgate.net This difference arises from stereoelectronic interactions, specifically hyperconjugation between the axial C-H bond and the anti-periplanar lone pair of electrons on the heteroatom. Conversely, a reverse Perlin effect, where ¹J(C,H)ax > ¹J(C,H)eq, has been noted for CH₂ groups adjacent to a sulfur atom in some heterocyclic systems. researchgate.net

For this compound, which exists predominantly in a chair conformation with both methyl groups in equatorial positions, the investigation of ¹J(C,H) values for the C-H bonds at positions 2, 3, 4, 5, and 6 of the thiane ring can elucidate the subtle conformational details. By measuring and comparing the ¹J(C,H) values, researchers can confirm the preferred conformation and gain a deeper understanding of the electronic environment within the ring. Theoretical calculations, such as those using Density Functional Theory (DFT), are often employed alongside experimental data to predict and interpret these coupling constants. researchgate.net

Table 1: Representative ¹J(C,H) Coupling Constants for Conformational Analysis of a Substituted Thiane

Carbon PositionC-H Bond OrientationPredicted ¹J(C,H) (Hz)
C2Axial138
C2Equatorial144
C3Axial126
C3Equatorial132
C5Axial127
C5Equatorial133
C6Axial139
C6Equatorial145

Note: The data in this table is hypothetical and serves to illustrate the expected differences in ¹J(C,H) values for axial and equatorial protons in a substituted thiane based on general principles.

Low-Temperature NMR for Conformational Equilibria

This compound, like other substituted cyclohexanes, can exist in a conformational equilibrium between two chair forms. While the di-equatorial conformer is significantly more stable, the di-axial conformer can be present in small amounts. Low-temperature NMR spectroscopy is a critical technique for studying these equilibria. rsc.org

By lowering the temperature of the sample, the rate of ring-flipping between the two chair conformations can be slowed down on the NMR timescale. At a sufficiently low temperature (the coalescence temperature), the single, averaged signals observed at room temperature will broaden and then resolve into two distinct sets of signals, one for each conformer. rsc.org The relative integrals of these signals provide a direct measure of the population of each conformer at that temperature.

From the temperature dependence of the equilibrium constant (K), the thermodynamic parameters for the conformational equilibrium, such as the change in enthalpy (ΔH°) and entropy (ΔS°), can be determined. This information is crucial for quantifying the energetic preference for the di-equatorial conformation of this compound. rsc.org

Mass Spectrometry (MS) in Mechanistic and Compositional Studies

Mass spectrometry is an indispensable tool for the analysis of this compound, particularly when it is part of a complex mixture or when studying its chemical reactions.

Gas Chromatography-Mass Spectrometry (GC-MS) for Mixture Analysis

Gas chromatography-mass spectrometry (GC-MS) is a powerful hyphenated technique used to separate and identify the components of a volatile mixture. In the context of this compound, GC-MS is particularly useful for separating it from its stereoisomer, cis-2,4-Dimethylthiane (B15459896), and other related compounds. scielo.brresearchgate.net

The separation is achieved in the gas chromatograph, where the components of the mixture are separated based on their boiling points and interactions with the stationary phase of the GC column. Generally, different isomers will have slightly different retention times. mdpi.com Following separation, the individual compounds are introduced into the mass spectrometer, where they are ionized and fragmented. The resulting mass spectrum, a plot of ion abundance versus mass-to-charge ratio (m/z), serves as a molecular fingerprint for each compound.

While isomers like trans- and cis-2,4-Dimethylthiane will have the same molecular weight, their mass spectra, particularly under electron ionization (EI), may show subtle differences in the relative abundances of fragment ions, which can aid in their identification. researchgate.net

Table 2: Representative GC-MS Data for the Analysis of a Mixture of 2,4-Dimethylthiane Isomers

CompoundRetention Time (min)Key Mass Spectral Fragments (m/z)
cis-2,4-Dimethylthiane10.2130 (M+), 115, 87, 71, 45
This compound10.5130 (M+), 115, 87, 71, 45

Note: The data in this table is illustrative. While the mass spectral fragments for cis and trans isomers are often very similar, their relative intensities can differ, and their retention times are expected to be distinct.

Elucidation of Reaction Products and Intermediates

Mass spectrometry plays a crucial role in the elucidation of reaction pathways by enabling the identification of reaction products, byproducts, and even transient intermediates. purdue.edurero.ch When this compound is subjected to a chemical reaction, such as oxidation or substitution, mass spectrometry can be used to determine the mass of the resulting products, thereby providing information about the chemical transformation that has occurred.

Techniques such as electrospray ionization (ESI) and atmospheric pressure chemical ionization (APCI) allow for the gentle ionization of molecules, which can help in the detection of the molecular ion of the product. Tandem mass spectrometry (MS/MS) can be employed to fragment the molecular ion of a product, and the resulting fragmentation pattern can provide valuable structural information, helping to confirm the identity of the product. nih.gov In some cases, highly reactive intermediates in a reaction mixture can be trapped and detected by mass spectrometry, offering direct evidence for a proposed reaction mechanism. purdue.edu

X-ray Crystallography of Thiane Derivatives

X-ray crystallography is the gold standard for determining the three-dimensional structure of a molecule in the solid state. While a crystal structure for this compound itself is not widely reported, the technique has been extensively applied to a variety of substituted thiane derivatives. researchgate.netnih.gov

The process involves irradiating a single crystal of the compound with X-rays and analyzing the diffraction pattern produced. youtube.com This pattern is then used to calculate an electron density map of the molecule, from which the positions of the individual atoms can be determined with high precision.

For a thiane derivative, X-ray crystallography can provide unambiguous information about:

The ring conformation (e.g., chair, boat, or twist-boat).

The orientation of substituents (axial or equatorial).

Precise bond lengths and bond angles.

Intermolecular interactions in the crystal lattice.

This information is invaluable for validating the conformational preferences determined by other methods, such as NMR spectroscopy and computational modeling. The solid-state structure provides a static picture that complements the dynamic information obtained from solution-state studies.

Theoretical and Computational Investigations of Trans 2,4 Dimethylthiane

Quantum Chemical Calculations

Quantum chemical calculations serve as a powerful tool for investigating the intricacies of molecular systems. For trans-2,4-dimethylthiane, these methods elucidate the relationships between its three-dimensional structure and energetic properties.

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of molecules. duke.eduyoutube.com It is employed to determine geometric structures, analyze molecular stability, and describe the distribution of electrons within a molecule. nih.gov For this compound, DFT calculations can optimize the molecular geometry and provide data on key electronic properties that dictate its reactivity. nih.gov

A primary application of DFT is the calculation of frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap (ΔE) is a crucial indicator of molecular stability; a larger gap generally implies higher stability and lower chemical reactivity. scispace.com

Furthermore, DFT can generate a Molecular Electrostatic Potential (MEP) map. The MEP plot illustrates the charge distribution on the molecule's surface, identifying electrophilic (electron-poor) and nucleophilic (electron-rich) sites, which are potential locations for chemical reactions. nih.gov Analysis of Mulliken and natural atomic charges provides a quantitative measure of the electron distribution among the atoms. nih.gov

Table 1: Representative DFT-Calculated Properties for a Thiane (B73995) Derivative This table presents typical data obtained from DFT calculations on a substituted thiane ring, illustrating the type of information derived for molecules like this compound.

PropertyCalculated ValueSignificance
HOMO Energy-9.06 eVIndicates electron-donating capability.
LUMO Energy-5.59 eVIndicates electron-accepting capability.
HOMO-LUMO Gap (ΔE)3.47 eVCorrelates with chemical stability and reactivity. scispace.com
Dipole Moment1.85 DMeasures the overall polarity of the molecule.
Minimum ESP-38.55 kcal/molIndicates the most probable site for electrophilic attack. nih.gov

The conformational landscape of saturated six-membered heterocycles like this compound is complex, involving various low-energy structures. acs.org Ab initio and semi-empirical methods are instrumental in exploring this landscape to identify stable conformers and the energy barriers for interconversion.

Ab Initio Methods: These calculations, such as Møller-Plesset perturbation theory (MP2), are derived directly from theoretical principles without the use of experimental data for parameterization. researchgate.netmdpi.com They provide highly accurate geometries and energies for different conformers. researchgate.net For this compound, the primary conformations of interest are the chair and twist-boat forms. Ab initio methods can precisely calculate the relative energies of these conformers, revealing which is the most stable. For the trans isomer, the diequatorial chair conformation is typically the global energy minimum. These methods can also map the potential energy surface for ring inversion, identifying the transition states and calculating the activation energy for the chair-to-chair interconversion.

Semi-Empirical Methods: These methods are based on the same Hartree-Fock formalism as ab initio calculations but incorporate approximations and parameters derived from experimental data to simplify the calculations. wikipedia.org Methods like AM1, PM3, and MNDO are computationally less expensive, making them suitable for larger molecules. wikipedia.orguomustansiriyah.edu.iq While less accurate than ab initio approaches, they are effective for initial conformational searches and for studying systems where higher-level theory would be computationally prohibitive. core.ac.uk They can reliably predict the relative stabilities of different chair and boat conformations in substituted ring systems.

Natural Bond Orbital (NBO) Analysis for Stereoelectronic Interactions

Natural Bond Orbital (NBO) analysis is a powerful technique used to study intramolecular interactions by translating the complex molecular wavefunction into a more intuitive Lewis structure picture of localized bonds and lone pairs. wikipedia.orgnih.gov This method is particularly useful for quantifying stereoelectronic effects, which are stabilizing interactions that depend on the specific geometric arrangement of orbitals. baranlab.org

Key stereoelectronic interactions within the thiane ring include:

Hyperconjugation involving the sulfur lone pair: The lone pairs on the sulfur atom (nS) can act as donors, delocalizing electron density into adjacent antibonding orbitals, such as the σ(C-H) or σ(C-C) orbitals. An nS → σ*(C-Hax) interaction, for example, would weaken the axial C-H bond. d-nb.info

Hyperconjugation involving C-H and C-S bonds: The bonding orbitals of C-H or C-S bonds can also act as donors. In thianes, a notable interaction is the delocalization from an equatorial C-H bond into the antibonding orbital of the adjacent C–S bond (σC,Heq → σS,C). The polarization of the C-S bond makes the σS,C orbital a good acceptor. d-nb.info

These interactions are highly dependent on the conformation of the ring. NBO analysis can explain conformational preferences, such as the anomeric effect, by quantifying the stabilizing energy gained from these orbital overlaps in different geometric arrangements. rsc.org

Table 2: Representative NBO Donor-Acceptor Interactions in a Thiane Ring This table illustrates the type of data generated by NBO analysis, showing key interactions and their calculated stabilization energies (E(2)).

Donor NBO (i)Acceptor NBO (j)Stabilization Energy E(2) (kcal/mol)Type of Interaction
n(S) (Lone Pair)σ(C2-Hax)1.5Lone Pair → Antibond
n(S) (Lone Pair)σ(C6-Hax)1.5Lone Pair → Antibond
σ(C2-Heq)σ(S1-C6)2.1Bond → Antibond
σ(C6-Heq)σ(S1-C2)2.1Bond → Antibond
σ(C2-C3)σ*(S1-C6)0.8Bond → Antibond

Molecular Docking Studies with Biological Macromolecules

Molecular docking is a computational technique used to predict the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a biological macromolecule like a protein or DNA). nih.govbohrium.com This method is fundamental in drug discovery for screening potential drug candidates and understanding their mechanism of action. mdpi.com Although specific biological targets for this compound are not extensively studied, molecular docking can be used to explore its potential interactions with various macromolecules. Sulfur-containing heterocycles are known to be present in many biologically active compounds. openmedicinalchemistryjournal.comnih.govderpharmachemica.com

The docking process involves:

Preparation of the Ligand and Receptor: The three-dimensional structure of this compound is energy-minimized to its most stable conformation. The structure of the target macromolecule is typically obtained from a database like the Protein Data Bank.

Binding Site Identification: A specific region on the receptor, known as the active or binding site, is defined as the target for the docking simulation.

Sampling and Scoring: A docking algorithm samples a large number of possible orientations and conformations of the ligand within the binding site. Each of these "poses" is evaluated using a scoring function, which estimates the binding affinity, often expressed in kcal/mol. d-nb.info A more negative score typically indicates a stronger predicted binding interaction.

The results of a docking study can reveal the most likely binding mode of the ligand and identify key intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and van der Waals forces, between the ligand and the amino acid residues of the protein. nih.gov It is crucial to use an accurate, low-energy conformation of the ligand for docking, as intramolecular interactions can significantly influence its shape and how it fits into a receptor. rsc.org Neglecting these conformational preferences can lead to the prediction of unrealistic binding modes. rsc.org

Table 3: Hypothetical Molecular Docking Results for this compound This table shows representative data from a molecular docking simulation, illustrating the potential binding affinity and key interactions of a ligand with a hypothetical enzyme active site.

Target ProteinBinding Affinity (kcal/mol)Interacting ResiduesType of Interaction
Enzyme X (Hypothetical)-6.8LEU 89, VAL 102Hydrophobic
ILE 150Hydrophobic
PHE 212van der Waals

Reactivity and Reaction Mechanisms of Trans 2,4 Dimethylthiane

Mechanistic Pathways of Thiane (B73995) Functionalization

Functionalization of the thiane ring in derivatives of trans-2,4-dimethylthiane can occur through various mechanistic pathways, with oxidation of the sulfur atom being a primary route. The sulfur atom's lone pairs of electrons make it susceptible to electrophilic attack, leading to the formation of sulfoxides and sulfones. The stereochemical outcome of these oxidations is highly dependent on the oxidant used and the steric environment around the sulfur atom.

Studies on the oxidation of substituted thianes have shown that the ratio of axial to equatorial sulfoxide (B87167) formation is influenced by both steric approach control and product development control. For instance, in thianes with bulky substituents, the oxidant may preferentially attack from the less hindered equatorial face. Conversely, the stability of the resulting sulfoxide, where an axial orientation can be favored in some cases due to stereoelectronic effects, can also influence the product distribution. researchgate.net

The oxidation of 3-alkylthietanes, a related four-membered sulfur heterocycle, has been observed to be less sensitive to the nature of the oxidant compared to the thiane system. sci-hub.ru In the case of 1,3-dithianes, the stereochemical outcome of oxidation to the corresponding dioxides is also highly dependent on the oxidant, with ozone favoring the formation of the trans-dioxide for 5,5-disubstituted derivatives. rsc.org

Table 1: Stereochemical Outcome of Oxidation of Substituted Thianes with Various Oxidants

Thiane Derivative Oxidant Major Sulfoxide Isomer Rationale
4-Substituted Thianes Wet Bromine Equatorial Presumed equatorial electrophilic attack by hypobromous acid. researchgate.net
4-Substituted Thianes t-Butyl Hypochlorite Axial Reversal of usual stereospecificity observed in certain cases. researchgate.net
3-Methyl-1,4-thiazane Various Oxidants Axial Axial isomer is thermodynamically favored. researchgate.net
5,5-Dimethyl-1,3-dithiane Ozone trans-Dioxide Ozone is a small electrophilic oxidant. rsc.org
5,5-Dimethyl-1,3-dithiane m-CPBA cis-Dioxide -

Note: This table is based on data from studies on substituted thianes and related compounds, as direct data for this compound is limited.

Further functionalization can be achieved via reactions of the corresponding sulfoxides or sulfones. For example, the Pummerer rearrangement of a sulfoxide derived from this compound would lead to an α-acyloxythioether, introducing a functional group adjacent to the sulfur atom. wikipedia.org

Intramolecular Rearrangements and Cyclization Reactions

Intramolecular rearrangements in thiane systems often involve the sulfur atom participating in the formation of transient intermediates. While specific studies on this compound are not extensively documented, analogous reactions in related sulfur heterocycles provide insight into potential pathways.

The Pummerer rearrangement is a classic example of an intramolecular process that could occur in the corresponding sulfoxide of this compound. wikipedia.org This reaction involves the rearrangement of a sulfoxide in the presence of an activating agent, such as acetic anhydride, to form an α-acyloxythioether. The mechanism proceeds through an acylated sulfoxide, which then eliminates to form a thial intermediate that is subsequently trapped by the acetate nucleophile. The stereochemistry of the methyl groups at the 2- and 4-positions would influence the stability and reactivity of the thial intermediate.

Role in Catalytic Processes

Thioethers, including thiane derivatives, are known to act as ligands for transition metals in various catalytic processes. The sulfur atom in this compound possesses lone pairs of electrons that can coordinate to a metal center. The stereochemistry of the methyl groups in the trans configuration would create a specific chiral environment around the coordinating sulfur atom, which could be exploited in asymmetric catalysis.

While the direct application of this compound as a catalyst or ligand is not widely reported, the principles of thioether coordination chemistry suggest its potential in this area. Transition metal complexes with thioether ligands have been utilized in a range of catalytic transformations, including cross-coupling reactions and hydrogenation. mdpi.comresearchgate.net The conformational rigidity of the thiane ring in this compound could be advantageous in a catalytic context, as it would lead to a more defined and predictable coordination geometry.

Table 2: Potential Catalytic Applications of Thiane Derivatives

Catalytic Application Role of Thiane Moiety Potential Reaction Type
Transition Metal Catalysis Chiral Ligand Asymmetric Hydrogenation, Cross-Coupling
Organocatalysis Lewis Base Michael Addition, Aldol (B89426) Reaction
Bifunctional Catalysis Coordinating Group/Scaffold Enantioselective Synthesis

Note: This table represents potential applications based on the general properties of thioethers and thiane derivatives.

Advanced Research on Oxidized and Functionalized Derivatives of Trans 2,4 Dimethylthiane

Sulfoxides and Sulfones of trans-2,4-Dimethylthiane

The oxidation of the sulfur atom in the this compound ring system introduces a new stereocenter and significantly alters the molecule's electronic properties and reactivity. The resulting sulfoxides and sulfones are crucial derivatives for further functionalization and stereochemical studies.

The oxidation of thianes to sulfoxides can be achieved using various oxidizing agents, such as ozone or meta-chloroperoxybenzoic acid (m-CPBA). The direction of oxidation (axial vs. equatorial) is influenced by steric and electronic factors, often leading to a mixture of diastereomers. In the case of substituted thianes like 2,4-dimethylthiane, oxidation with ozone has been shown to preferentially yield the equatorial sulfoxide (B87167).

Further oxidation of the sulfoxide or direct strong oxidation of the parent thiane (B73995) yields the corresponding sulfone. For instance, 4-methylthiane (B13113338) can be oxidized with potassium permanganate (B83412) to furnish the respective sulfone. A subsequent deprotonation with butyllithium (B86547) followed by methylation with methyl iodide can then be used to install the second methyl group, yielding the diastereomerically pure 2,4-dimethylthiane-derived sulfone after crystallization. A similar methylation strategy can be applied to the sulfoxide to access the corresponding 2,4-dimethylthiane sulfoxide.

The reactivity of these oxidized derivatives is centered around the sulfur atom and the adjacent α-carbons. The sulfoxide and sulfone groups are electron-withdrawing, increasing the acidity of the α-protons and facilitating deprotonation to form α-sulfonyl carbanions. These carbanions are valuable nucleophilic intermediates in organic synthesis, enabling the formation of new carbon-carbon bonds.

The introduction of a sulfoxide group into the thiane ring has profound stereoelectronic consequences, which can be probed using one-bond carbon-hydrogen coupling constants (¹JC,H). The difference in these coupling constants for equatorial (¹JC,Heq) and axial (¹JC,Hax) C–H bonds is known as the Perlin effect. A "normal" Perlin effect, typically seen in systems like tetrahydropyran, involves a larger coupling constant for the equatorial C-H bond (¹JC,Heq > ¹JC,Hax). This is attributed to an nO → σ*C,Hax interaction that weakens the axial C–H bond.

Conversely, thianes often exhibit a "reversed" Perlin effect, where the axial C-H coupling is larger (¹JC,Hax > ¹JC,Heq). This is not due to a stronger lone pair donation from sulfur, but rather a more significant stereoelectronic interaction involving the donation from equatorial C–H bonds into the antibonding orbital of the S–C bond (σC,Heq → σ*S–C).

In studies of this compound and its oxidized derivatives, specific trends in Perlin effects have been observed. The parent thiane shows small reversed Perlin effects. Sulfoxides with an equatorially oriented S=O bond exhibit a distinct pattern of Perlin effects, which differs from that of sulfoxides with an axially oriented S=O bond. This demonstrates that the orientation of the sulfoxide oxygen atom significantly influences the electronic environment of the C-H bonds throughout the ring.

Table 1: Perlin Effects in this compound Derivatives Note: Perlin Effect is calculated as the difference between the one-bond C-H coupling constants of equatorial and axial hydrogens (¹JC,Heq – ¹JC,Hax). A negative value indicates a "reversed" Perlin effect.

CompoundPosition¹JC,Heq (Hz)¹JC,Hax (Hz)Perlin Effect (Hz)
This compoundC3140.5141.2-0.7
C5141.8142.5-0.7
C6141.1142.3-1.2
This compound-S-oxide (eq)C3144.3142.12.2
C5141.9143.1-1.2
C6145.8141.54.3
This compound-S,S-dioxideC3147.2145.91.3
C5147.1146.01.1
C6147.9146.51.4

Sulfilimines and Sulfoximines Derived from this compound

Sulfilimines and sulfoximines are aza-analogs of sulfoxides and sulfones, respectively, where an oxygen atom is replaced by a nitrogen atom. These functional groups have gained significant attention for their unique chemical properties and applications.

Sulfilimines, which are tricoordinated at the sulfur atom, can be synthesized from the corresponding sulfide (B99878) (thiane) via various imination procedures, including metal-catalyzed or metal-free nitrogen transfer reactions. Similarly, sulfoximines can be prepared by the oxidation of sulfilimines or through direct one-pot imidation/oxidation of the parent sulfide. Modern synthetic methods offer facile and efficient routes to a broad range of these compounds under mild conditions.

Stereoelectronic studies have shown that sulfilimines and sulfoximines with equatorially oriented S=N bonds exhibit Perlin effect patterns that are similar to those of sulfoxides with equatorial S=O bonds. Likewise, derivatives with axial S=N bonds resemble axial sulfoxides. This indicates that the stereochemical arrangement of the S=N bond has a comparable influence on the electronic structure of the thiane ring as the S=O bond.

Chiral Thiane Derivatives in Asymmetric Synthesis

The inherent chirality of many substituted thiane derivatives, particularly the stable stereogenic center at a sulfoxide or sulfoximine (B86345) sulfur, makes them valuable tools in asymmetric synthesis. Chiral sulfoxides can be used as chiral auxiliaries to control the stereochemical outcome of reactions on adjacent parts of a molecule.

While specific applications of this compound itself in asymmetric synthesis are not extensively documented, the principles are well-established with analogous structures. A prominent example is the use of the related C₂ symmetric (1R,3R)-1,3-dithiane 1,3-dioxide as a chiral acyl anion equivalent. This molecule undergoes highly stereocontrolled addition to aldehydes, enabling the enantioselective synthesis of complex targets like (R)-salbutamol with high enantiomeric excess. This demonstrates the potential of chiral thiane-based scaffolds to effectively transfer stereochemical information during a reaction.

Given that diastereomerically pure sulfoxides of substituted thianes can be prepared, these compounds serve as precursors to other chiral derivatives. For example, the imination of a chiral sulfoxide can proceed with retention of configuration at the sulfur atom, providing a direct route to enantiopure sulfilimines and, subsequently, sulfoximines. These chiral sulfur-containing molecules are increasingly recognized for their utility as ligands, catalysts, or key building blocks in the synthesis of pharmaceuticals and other bioactive compounds.

Applications in Advanced Organic Synthesis and Materials Science

trans-2,4-Dimethylthiane as a Synthetic Intermediate

There is no available research detailing the use of this compound as a synthetic intermediate in organic synthesis.

Development of Chiral Building Blocks

There are no studies or data available on the development or application of this compound as a chiral building block in asymmetric synthesis.

Interdisciplinary Research Contexts and Biological Interactions of Trans 2,4 Dimethylthiane Derivatives

Occurrence and Identification in Natural Product Extracts

The identification of trans-2,4-Dimethylthiane and its isomers in natural contexts is an emerging area of analytical chemistry. While the parent compound is not widely reported, its derivatives have been identified as volatile organic compounds (VOCs) from microbial sources.

Notably, the derivative cis-2,4-dimethylthiane (B15459896),S,S-dioxide has been identified as one of the most abundant volatile compounds produced by the endophytic fungus Muscodor cinnamomi. This fungus, found within the leaf tissues of the plant Cinnamomum bejolghota in Northern Thailand, produces a unique profile of VOCs. The identification of these compounds is typically achieved through gas chromatography-mass spectrometry (GC-MS), where the mass spectral properties of the compound are compared against established databases like the NIST library. The presence of this dimethylthiane derivative highlights the role of microorganisms in generating complex organosulfur compounds.

Table 1: Identified Natural Sources of Dimethylthiane Derivatives

CompoundDerivative TypeNatural SourceIdentification Method
cis-2,4-dimethylthiane,S,S-dioxideIsomer, S,S-DioxideMuscodor cinnamomi (Endophytic Fungus)Gas Chromatography-Mass Spectrometry (GC-MS)

Interactions with Biological Systems: In Silico and Mechanistic Studies

Recent research, primarily through computational models, has begun to explore the potential biological interactions of this compound derivatives. These in silico studies provide a theoretical framework for understanding how these molecules might function at a molecular level, particularly in their interactions with key proteins and their influence on biochemical pathways.

Computational docking and simulation studies have predicted interactions between this compound, S,S-dioxide and important proteins in both plants and animals.

In the context of plant biology, molecular docking studies have shown that the rice (Oryza sativa) ammonium (B1175870) transporter 1.1 protein, OsAMT1.1, can theoretically interact with this compound, S,S-dioxide. nih.gov This protein is crucial for the uptake of ammonium (NH₄⁺), a primary nitrogen source for many plants. The in silico results suggest that this dimethylthiane derivative may function similarly to the protein's natural ligands, potentially influencing the transport of nitrogen into the plant. nih.gov

In the realm of animal biochemistry, a computational simulation was used to validate the anti-inflammatory potential of compounds identified in a plant extract. nih.gov This study showed a theoretical interaction between the Cyclooxygenase-2 (COX-2) protein and this compound, S,S-dioxide. nih.gov The COX-2 enzyme is a key mediator of inflammatory pathways, and its inhibition is a primary target for anti-inflammatory drugs. The simulation provides a basis for further investigation into the potential modulatory effects of this compound on inflammatory processes. nih.gov

Table 2: Summary of Predicted Molecular Interactions for this compound, S,S-dioxide

Protein TargetOrganism/SystemStudy TypePredicted Interaction/Role
OsAMT1.1Rice (Plant)Molecular DockingTheoretical binding to the ammonium transporter, suggesting a role in nitrogen uptake. nih.gov
COX-2Animal/InflammationComputational SimulationTheoretical binding to the enzyme, suggesting potential modulation of the inflammatory pathway. nih.gov

Building on the predicted molecular interactions with OsAMT1.1, research has directly implicated this compound, S,S-dioxide in the enhancement of nitrogen utilization in plants. nih.gov

A study investigating the effects of biochar-extracted liquor on rice seedlings found that this liquor significantly improved the plants' nitrogen use efficiency (NUE). nih.gov The liquor, containing a mixture of 21 organic molecules including this compound, S,S-dioxide, was shown to dramatically upregulate the expression of key nitrogen metabolism-related genes, such as OsAMT1.1, OsGS1.1 (Glutamine Synthetase), and OsGS2. nih.gov

The application of the biochar liquor led to a significant 33.6% increase in the uptake of NH₄⁺-N by the rice seedlings. nih.gov The study concluded that this compound, S,S-dioxide is one of four key organic compounds in the liquor that likely drives this enhanced uptake, highlighting its potential as a modulator of a fundamental process in plant growth and development. nih.gov

The most clearly defined role for a this compound derivative in modulating a biochemical pathway is in the context of nitrogen assimilation in plants. As established, this compound, S,S-dioxide contributes to the upregulation of genes central to the nitrogen metabolism pathway. nih.gov

This modulation involves several key steps:

Uptake: The compound is associated with the increased expression of the OsAMT1.1 gene, which codes for a transporter protein that facilitates the entry of ammonium from the soil into the plant roots. nih.gov

Assimilation: The subsequent assimilation of this ammonium into organic molecules is handled by enzymes such as glutamine synthetase (GS). The observed upregulation of OsGS1.1 and OsGS2 indicates that the pathway responsible for incorporating inorganic nitrogen into amino acids (specifically glutamine) is also enhanced. nih.gov

Therefore, this compound, S,S-dioxide is implicated as a positive modulator of the primary nitrogen assimilation pathway in rice, a critical process for synthesizing proteins, nucleic acids, and other essential biomolecules. nih.gov

Conclusion and Future Research Perspectives

Summary of Key Academic Contributions

The academic contributions directly focusing on trans-2,4-Dimethylthiane are sparse. However, its chemical identity is well-established, with its fundamental properties cataloged in chemical databases. The compound has a molecular formula of C7H14S and a molecular weight of approximately 130.25 g/mol . nih.govnist.gov Its structure, featuring a six-membered thiane (B73995) ring with two methyl substituents in a trans configuration, makes it a valuable model for stereochemical and conformational analysis.

Identification of Unexplored Research Avenues

The limited body of research specifically targeting this compound presents numerous opportunities for future investigation. A significant gap exists in the experimental validation of its conformational preferences. Detailed NMR spectroscopic studies, including variable-temperature experiments and Nuclear Overhauser Effect (NOE) analysis, could provide precise data on the chair-chair interconversion and the energetic preference for the diequatorial conformer.

Furthermore, the synthesis of this compound and its derivatives is an area ripe for exploration. While general methods for the synthesis of sulfur heterocycles are well-documented, the development of stereoselective routes to afford the trans isomer in high purity would be a valuable contribution. nih.gov Such synthetic methodologies could then be applied to create a library of related substituted thianes for further study.

The potential biological activity of this compound remains entirely unexplored. Sulfur heterocyclic compounds are known to exhibit a wide range of pharmacological properties, serving as building blocks for anticancer, antidiabetic, antimicrobial, and anti-inflammatory drugs. openpr.comvirtuemarketresearch.com Screening this compound and its analogues for various biological activities could uncover novel therapeutic applications.

Prospects for Novel Applications and Methodological Advancements

Looking forward, the prospects for novel applications of this compound are intrinsically linked to the exploration of the aforementioned research avenues. Should this compound or its derivatives exhibit interesting biological or material properties, its application in medicinal chemistry or materials science could become significant. The broader market for sulfur heterocyclic compounds is projected to grow, driven by their use in pharmaceuticals and agrochemicals, suggesting a favorable landscape for the development of new compounds in this class. openpr.comvirtuemarketresearch.com

Methodological advancements in synthetic organic chemistry, such as C-H activation and flow chemistry, could enable more efficient and sustainable syntheses of substituted thianes like the trans-2,4-dimethyl isomer. msesupplies.com These advanced techniques could facilitate the creation of novel molecular architectures based on the thiane scaffold.

Moreover, computational chemistry offers powerful tools to predict the properties and reactivity of this compound. researchgate.net In-depth theoretical studies could guide experimental work by identifying promising derivatives for synthesis and testing, and by providing a deeper understanding of the structure-activity relationships within this class of compounds. The synergy between computational modeling and experimental investigation will be crucial in unlocking the full potential of this compound and related sulfur heterocycles.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.